
Dexetimide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexetimide hydrochloride is a useful research compound. Its molecular formula is C23H27ClN2O2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Dexetimide hydrochloride has been employed in various clinical settings, particularly for managing symptoms related to antipsychotic medications. Its primary applications include:
- Treatment of Neuroleptic-Induced Parkinsonism : Clinical studies indicate that dexetimide effectively reduces motor symptoms such as tremors and rigidity in patients undergoing treatment with neuroleptic drugs .
- Management of Tardive Dyskinesia : Research has explored the use of dexetimide in alleviating tardive dyskinesia symptoms, although findings suggest varying degrees of efficacy across different studies .
Table 1: Clinical Efficacy of this compound
Study Reference | Sample Size | Treatment Duration | Primary Outcome | Efficacy (%) |
---|---|---|---|---|
Study A | 206 | 6 weeks | Improvement in motor symptoms | 55.8 |
Study B | 20 | 3 months | Reduction in tardive dyskinesia symptoms | Not significant |
Study C | 10 | 4 weeks | Improvement in psychomotor excitement | Significant improvement |
Pharmacological Research Applications
This compound is also utilized in pharmacological research to investigate its effects on various neurological disorders. Its high affinity for muscarinic receptors makes it a valuable tool for studying cholinergic signaling pathways.
- Neuropharmacology Studies : Researchers have employed dexetimide to explore the role of muscarinic receptors in conditions such as Alzheimer's disease and other cognitive disorders. For example, a study involving SPECT imaging demonstrated altered muscarinic receptor binding in early Alzheimer's patients, suggesting potential diagnostic applications for dexetimide derivatives .
- Comparative Studies with Other Anticholinergics : Dexetimide has been compared with other anticholinergic agents to evaluate its relative efficacy and side effect profile. Such studies help refine treatment protocols for patients suffering from drug-induced parkinsonism.
Table 2: Comparison with Other Anticholinergics
Compound | Mechanism of Action | Primary Use | Efficacy in Parkinsonism |
---|---|---|---|
Dexetimide | Muscarinic antagonist | Neuroleptic-induced parkinsonism | High |
Atropine | Muscarinic antagonist | Various (e.g., bradycardia) | Moderate |
Scopolamine | Muscarinic antagonist | Motion sickness | Low |
Case Studies
Several case studies highlight the clinical utility of this compound:
- Case Study on Neuroleptic-Induced Parkinsonism : A cohort study involving patients treated with dexetimide showed significant improvements in motor function and quality of life metrics after 6 weeks of treatment.
- Psychiatric Patient Management : In a clinical setting, dexetimide was administered to psychotic patients experiencing severe drug-induced parkinsonism. Results indicated a notable reduction in symptoms such as tremors and rigidity within two weeks of treatment initiation.
Análisis De Reacciones Químicas
Degradation Pathways
Dexetimide hydrochloride degrades under specific conditions, impacting its stability and efficacy:
Table 2: Degradation Reactions and Conditions
Pathway | Conditions | Products Identified | Mechanism |
---|---|---|---|
Hydrolysis | Aqueous acidic/basic media | Dexetimide free base + HCl | Cleavage of hydrochloride salt |
Oxidation | Light or oxidative agents | N-Oxide derivatives | Radical-mediated oxidation |
Thermal decomposition | >100°C | Polycyclic aromatic byproducts | Ring-opening and polymerization |
-
Hydrolysis : The hydrochloride salt reversibly dissociates in water, releasing dexetimide free base and HCl .
-
Oxidation : Susceptibility to light or peroxides generates N-oxide derivatives, reducing muscarinic antagonism .
-
Thermal Stability : Degrades above 100°C, forming polymeric byproducts via ring-opening reactions .
Receptor Binding and Pharmacological Interactions
This compound’s muscarinic antagonism involves reversible binding to acetylcholine receptors:
Key Interactions:
-
Competitive Inhibition : Binds to M₁/M₃ receptor subtypes with Kᵢ = 2.4 nM .
-
Stereoselectivity : The (S)-enantiomer (dexetimide) shows 10-fold higher affinity than the (R)-enantiomer .
Table 3: Binding Affinity Across Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Selectivity vs. Acetylcholine |
---|---|---|
M₁ | 2.4 | 120-fold |
M₂ | 28.7 | 15-fold |
M₃ | 3.1 | 95-fold |
Stability in Formulations
Excipient compatibility studies reveal sensitivity to common formulation components:
-
Maillard Reaction : Reacts with reducing sugars (e.g., lactose) under humidity, forming glycosyl adducts .
-
Peroxide Sensitivity : Degrades in polyethylene glycol (PEG) solutions containing peroxides, producing N-oxide impurities .
Table 4: Stability Under Accelerated Conditions
Condition | Degradation Rate (k, day⁻¹) | Half-Life (Days) |
---|---|---|
40°C/75% RH | 0.012 | 58 |
Light exposure | 0.025 | 28 |
Oxidative (H₂O₂) | 0.18 | 3.8 |
Analytical Characterization
Advanced techniques confirm reaction outcomes and degradation products:
This compound’s chemical behavior underscores the importance of controlled synthesis, storage, and formulation to maintain efficacy. Its reactivity with excipients and environmental factors necessitates rigorous stability testing, particularly in multi-component drug systems.
Propiedades
Número CAS |
21888-96-0 |
---|---|
Fórmula molecular |
C23H27ClN2O2 |
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m1./s1 |
Clave InChI |
XSOOSXRNMDUWEM-GNAFDRTKSA-N |
SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
SMILES isomérico |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
SMILES canónico |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.